5-Chlorosulfonyl-2-hydroxybenzoic acid

描述

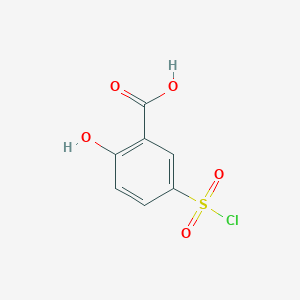

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chlorosulfonyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXHSFSHNKFRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380430 | |

| Record name | 5-Chlorosulfonyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17243-13-9 | |

| Record name | 5-Chlorosulfonyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chlorosulfonyl)-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Significance in Organic Chemistry

The history of 5-Chlorosulfonyl-2-hydroxybenzoic acid is intrinsically linked to the broader development of organic synthesis and the exploration of aromatic substitution reactions. While the precise date of its first synthesis is not widely documented in readily available historical records, its preparation is a logical extension of early 20th-century advancements in the sulfonation of aromatic compounds. The parent molecule, salicylic (B10762653) acid, first isolated in 1838 by Italian chemist Raffaele Piria, became a foundational starting material in synthetic organic chemistry. nih.govbritannica.com The introduction of the chlorosulfonyl group onto the salicylic acid backbone represented a significant step in functionalizing this common natural product derivative.

The primary method for the synthesis of this compound involves the electrophilic aromatic substitution of salicylic acid using chlorosulfonic acid. google.comchemicalbook.com This reaction is a classic example of chlorosulfonation, a key process in organic synthesis for introducing the synthetically versatile sulfonyl chloride group. The significance of this transformation lies in its ability to convert a simple, readily available starting material into a trifunctional intermediate. The resulting molecule contains a carboxylic acid, a hydroxyl group, and a highly reactive chlorosulfonyl group, each capable of undergoing a diverse range of chemical transformations. This multi-functionality allows for the construction of complex molecular architectures, a central goal of organic chemistry.

The emergence of sulfa drugs in the 1930s further underscored the importance of compounds like this compound. researchgate.net The sulfonamide group, readily formed from the reaction of a sulfonyl chloride with an amine, became a critical pharmacophore in the development of the first generation of antibiotics. The ability to easily introduce a chlorosulfonyl group onto a benzoic acid scaffold provided a clear pathway for the synthesis of novel sulfonamide-containing compounds for biological evaluation, thereby cementing the importance of chlorosulfonated aromatics in medicinal chemistry.

Relevance As a Multifunctional Synthetic Intermediate

The utility of 5-Chlorosulfonyl-2-hydroxybenzoic acid as a synthetic intermediate stems from the distinct reactivity of its three functional groups: the carboxylic acid, the hydroxyl group, and the chlorosulfonyl group. This trifunctionality allows for a high degree of molecular diversity to be generated from a single starting material. The reactivity of each group can be selectively addressed, enabling chemists to build complex molecules in a controlled and predictable manner.

The chlorosulfonyl group is the most reactive of the three, readily undergoing nucleophilic substitution with a variety of nucleophiles. Its reaction with amines to form sulfonamides is perhaps its most well-known and widely utilized transformation. biosynth.comnih.gov This reaction is fundamental to the synthesis of a broad range of compounds, including antibacterial agents and other biologically active molecules. nih.gov

The carboxylic acid and hydroxyl groups also offer numerous opportunities for synthetic manipulation. The carboxylic acid can be converted into esters, amides, or other acid derivatives, while the hydroxyl group can be alkylated, acylated, or used as a directing group in further aromatic substitution reactions. The interplay between these functional groups allows for the construction of a diverse array of chemical structures.

A notable application of this compound is in the synthesis of the pharmaceutical drug sildenafil. biosynth.com In this multi-step synthesis, the chlorosulfonyl group is reacted with a specific amine to form the core sulfonamide structure of the final drug molecule. This highlights the importance of this compound as a key building block in the pharmaceutical industry.

Furthermore, this compound serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Its ability to participate in a variety of chemical reactions makes it a valuable tool for organic chemists in both academic and industrial research settings. cymitquimica.com

| Reactant | Functional Group Targeted | Product Class | Significance |

|---|---|---|---|

| Amine (R-NH2) | Chlorosulfonyl | Sulfonamide | Synthesis of sulfa drugs and other bioactive molecules |

| Alcohol (R-OH) | Carboxylic Acid | Ester | Modification of solubility and pharmacokinetic properties |

| Amine (R-NH2) | Carboxylic Acid | Amide | Formation of stable linkages in drug candidates |

| Alkyl Halide (R-X) | Hydroxyl | Ether | Alteration of electronic and steric properties |

Overview of Research Trajectories and Academic Impact

Established Synthetic Routes for this compound

The synthesis of this compound is predominantly achieved through two reliable methods. The first is a direct electrophilic substitution on salicylic (B10762653) acid, and the second involves the sulfonylation of its methyl ester, which is later hydrolyzed. Both pathways leverage powerful sulfonating and chlorinating agents to introduce the chlorosulfonyl group onto the benzene (B151609) ring.

Synthesis from Salicylic Acid

The direct synthesis from salicylic acid is a common and straightforward approach. This method utilizes strong acids to facilitate the introduction of the sulfonyl chloride functional group onto the aromatic ring.

Sulfonation with Chlorosulfonic Acid

The primary reagent for this transformation is chlorosulfonic acid (ClSO₃H). In this reaction, salicylic acid is treated with an excess of chlorosulfonic acid, which acts as both the solvent and the sulfonating agent. The electrophilic aromatic substitution occurs at the position para to the hydroxyl group, which is the 5-position, due to the ortho, para-directing nature of the hydroxyl group and steric hindrance at the ortho positions. The reaction initially forms 2-hydroxy-5-sulfobenzoic acid, which is then converted to the desired sulfonyl chloride. One documented method specifies reacting salicylic acid with chlorosulfonic acid at a temperature of 70-80°C for 1.5 hours, achieving a yield of 65%. chemicalbook.com

Role of Thionyl Chloride in Sulfonyl Chloride Formation

Thionyl chloride (SOCl₂) serves as a crucial reagent, particularly for converting sulfonic acids into their corresponding sulfonyl chlorides. researchgate.net While chlorosulfonic acid can achieve this conversion on its own, thionyl chloride is often used in conjunction to ensure a complete and efficient reaction. google.comresearchgate.netmasterorganicchemistry.com The mechanism involves the sulfonic acid intermediate attacking the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride, resulting in the formation of the stable sulfonyl chloride group. masterorganicchemistry.com This ensures a high conversion rate to the final product. In some synthetic procedures, thionyl chloride is added after the initial sulfonation with chlorosulfonic acid to complete the transformation. google.com

Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include reaction temperature, time, and the molar ratio of reactants.

Temperature Control: The sulfonation reaction is highly exothermic. semanticscholar.org Maintaining a controlled temperature is essential to prevent the formation of by-products from polysulfonation or decomposition. semanticscholar.org Procedures often involve the slow, dropwise addition of the substrate to the chlorosulfonic acid at a low temperature (e.g., 0-10°C) before allowing the reaction to proceed at a higher temperature (e.g., 20-25°C or 70-80°C). chemicalbook.comgoogle.com

Molar Ratio: An excess of chlorosulfonic acid is typically used to serve as the reaction medium and drive the reaction to completion. semanticscholar.org Optimized molar ratios of the substrate to chlorosulfonic acid can be as high as 1:5 to ensure the reaction is not limited by the reagent. semanticscholar.org

Reaction Time: Sufficient reaction time is necessary for the completion of both the initial sulfonation and the subsequent conversion to the sulfonyl chloride. Reaction times can range from a few hours to over 15 hours, depending on the specific conditions and reagents used. chemicalbook.comgoogle.com

The following table summarizes various reaction conditions documented for similar sulfonylation reactions, highlighting the impact of different parameters on the outcome.

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Salicylic Acid | Chlorosulfonic Acid | 70 - 80 | 1.5 | 65 |

| Methyl Salicylate (B1505791) | Chlorosulfonic Acid, Thionyl Chloride | 0 - 10 (addition), 20 - 25 (reaction) | 6 | 83 |

| Methyl Salicylate | Chlorosulfonic Acid, Thionyl Chloride | 0 - 10 (addition), 20 - 25 (reaction) | 17 | 77 |

Preparation via Methyl Salicylate Ester

An alternative synthetic route utilizes methyl salicylate, the methyl ester of salicylic acid. google.comresearchgate.net This pathway involves the sulfonylation of the ester, followed by hydrolysis of the ester group to yield the final carboxylic acid. This approach can sometimes offer advantages in terms of solubility and product isolation.

Sulfonylation of Methyl Salicylate Ester

In this method, methyl salicylate is reacted with a mixture of chlorosulfonic acid and thionyl chloride to produce this compound methyl ester. google.com The reaction is typically carried out by adding methyl salicylate dropwise to the acidic mixture at a controlled low temperature (0-10°C). google.com After the addition is complete, the reaction is allowed to proceed for several hours at a slightly higher temperature, such as 20-25°C. google.com The resulting ester is then isolated by pouring the reaction mixture into ice water, followed by filtration and drying. google.com This intermediate can then be hydrolyzed to this compound in a subsequent step. rsc.org This two-step process can lead to high yields, with reports of up to 83% for the ester formation step. google.com

Subsequent Hydrolysis to the Free Acid

In synthetic routes that utilize an esterified form of salicylic acid, such as methyl salicylate, the penultimate product is the corresponding ester of this compound. google.com To obtain the final free carboxylic acid, a subsequent hydrolysis step is necessary. This is typically accomplished by treating the ester intermediate with a basic solution, such as an alkali lye, followed by acidification. google.com The hydrolysis cleaves the ester bond, converting the methoxycarbonyl or ethoxycarbonyl group into a carboxyl group.

For instance, the synthesis of a derivative, 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)methyl benzoate (B1203000), involves a final hydrolysis step in a suitable lye at a specific temperature to yield the desired benzoic acid. google.com This fundamental reaction is a common concluding step in multi-step syntheses where the carboxylic acid functional group is protected as an ester to prevent unwanted side reactions during earlier stages, such as chlorosulfonation.

Novel and Advanced Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods for producing chemical intermediates like this compound.

Green Chemistry Principles in Synthesis

The traditional synthesis of this compound often involves large excesses of hazardous reagents like chlorosulfonic acid and thionyl chloride, which raises environmental and safety concerns. google.com The application of green chemistry principles aims to mitigate these issues. Potential improvements include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Reagents : Investigating alternative, less corrosive, and less toxic sulfonating agents to replace or reduce the amount of chlorosulfonic acid.

Solvent Reduction : Developing solvent-free reaction conditions or using greener solvents that are less harmful and can be recycled.

Energy Efficiency : Optimizing reactions to proceed at lower temperatures and pressures to reduce energy consumption.

While specific green syntheses for this compound are not widely published, a patented method for a related derivative highlights goals such as using "cheap and easy-to-obtain raw materials" and ensuring the process is "safe, high efficiency and environmental protection." google.com

Catalytic Methods and Their Efficiency

The use of catalysts in the chlorosulfonation of aromatic compounds can significantly improve reaction efficiency. Catalytic approaches can lower the activation energy of the reaction, allowing it to proceed under milder conditions, reduce the amount of sulfonating agent required, and improve the selectivity for the desired product.

For the synthesis of related compounds, such as 2,4-dichloro-5-sulfonyl benzoic acid, a catalyst is employed during the reaction with chlorosulfonic acid. google.com This suggests that a similar catalytic approach could be developed for the synthesis of this compound. The introduction of a suitable catalyst could lead to the benefits outlined in the table below.

| Parameter | Conventional Method (Stoichiometric) | Potential Catalytic Method |

|---|---|---|

| Reagent Ratio (Acid:Substrate) | Large Excess (e.g., 4-10 equivalents) google.com | Reduced Excess (e.g., 2-5 equivalents) |

| Reaction Temperature | High (e.g., 130-150 °C for related compounds) google.com | Lowered Temperature |

| Reaction Time | Several hours google.com | Potentially shorter duration |

| Product Yield & Purity | Variable, risk of side products | Higher yield and improved selectivity |

Flow Chemistry Applications for Scalability

Flow chemistry, or continuous manufacturing, presents a modern solution for scaling up the production of aryl sulfonyl chlorides safely and efficiently. mdpi.com Reactions involving highly exothermic processes and hazardous reagents like chlorosulfonic acid are particularly well-suited for flow reactors. mdpi.com The advantages over traditional batch processing are numerous:

Enhanced Safety : The small reaction volume within the reactor at any given time minimizes the risk associated with potential thermal runaways. Superior heat transfer in microreactors allows for precise temperature control. researchgate.net

Improved Control and Consistency : Pumps allow for the precise control of reagent stoichiometry and residence time, leading to consistent product quality and yield. google.com

Scalability : Production can be scaled up by running the system for longer periods or by using larger reactors, without the need to re-optimize the process. mdpi.com

Research on the continuous synthesis of aryl sulfonyl chlorides has demonstrated significant improvements in spacetime yield compared to batch processes. mdpi.com For example, a flow process for a related compound produced 500g in 12 hours, a significant increase in efficiency over a comparable batch reaction. mdpi.com The development of a flow synthesis for sulfonylurea compounds has shown that multi-gram scale production can be achieved with total residence times of under four minutes and yields between 87-94%. google.com

| Parameter | Flow Chemistry Process Example (Sulfonylurea Synthesis) google.com |

|---|---|

| Reactor Type | Glass Microreactor / Kiloflow® System |

| Residence Time | 2 minutes |

| Temperature | 80 °C |

| Throughput | 41 g/h to 592 g/h |

| Isolated Yield | 91 - 97% |

Reactions Involving the Sulfonyl Chloride Moiety (-SO2Cl)

The sulfonyl chloride group is a powerful electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of a diverse array of sulfonamide and sulfonate ester derivatives. The electron-withdrawing nature of the sulfonyl chloride group also influences the reactivity of the aromatic ring.

Nucleophilic substitution is the most characteristic reaction of the sulfonyl chloride moiety. In these reactions, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. This process is the primary route to synthesizing various derivatives, most notably sulfonamides.

The reaction between this compound and primary or secondary amines is a well-established method for forming sulfonamides. This reaction, often conducted in the presence of a base to neutralize the hydrochloric acid byproduct, proceeds readily. The resulting sulfonamides are a significant class of compounds with applications in medicinal chemistry. The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the sulfonyl chloride's sulfur atom.

The sulfonyl chloride group of this compound can react with the amino group of amino acid methyl esters to form N-sulfonylated amino acid ester derivatives. This reaction typically proceeds by treating the amino acid methyl ester hydrochloride salt with the sulfonyl chloride in the presence of a base. The resulting compounds integrate the structural features of salicylic acid, a sulfonamide, and an amino acid, making them of interest in medicinal chemistry research. The reaction of various amino acids with sulfonyl chlorides like p-toluenesulfonyl chloride is a common strategy for synthesizing compounds with potential biological activities. nih.gov

Table 1: Example Reactants for Sulfonamide Formation

| Reactant Name | Formula | Role |

| Glycine methyl ester | C₃H₇NO₂ | Nucleophile |

| Alanine methyl ester | C₄H₉NO₂ | Nucleophile |

| Valine methyl ester | C₆H₁₃NO₂ | Nucleophile |

| This compound | C₇H₅ClO₅S | Electrophile |

The reaction of this compound or its esters with N-methylpiperazine exemplifies the formation of a sulfonamide with a cyclic secondary amine. This specific condensation is a crucial step in the synthesis of intermediates for pharmaceutically active compounds. For instance, the reaction between the methyl ester of this compound and N-methylpiperazine yields 2-hydroxy-5-(4-methylpiperazin-1-ylsulfonyl)methyl benzoate. This product is a precursor in synthetic routes to compounds like sildenafil. The reaction is typically carried out in an organic solvent, where N-methylpiperazine acts as both the nucleophile and the base to scavenge the HCl produced. nih.gov

Table 2: Reaction Profile for Condensation with N-methylpiperazine

| Parameter | Details |

| Starting Material | 5-chlorosulfonyl-2-hydroxyl-benzoic acid methyl ester |

| Nucleophile | N-methylpiperazine |

| Product | 2-hydroxyl-5-(4-methylpiperazin-1-ylsulfonyl)methyl benzoate |

| Significance | Intermediate in pharmaceutical synthesis |

The sulfonyl chloride moiety readily reacts with hydrazides (R-CO-NHNH₂) via nucleophilic substitution to form N-acylsulfonohydrazides. This reaction extends the synthetic utility of this compound, allowing for the creation of more complex molecules. The nucleophilic nitrogen of the hydrazide attacks the sulfonyl sulfur, displacing the chloride. These reactions have been used to synthesize a series of salicylic acid-5-sulfohydrazide analogs by reacting 5-(chlorosulfonyl)-2-hydroxybenzoic acid with different acid hydrazides. organic-chemistry.org This class of compounds is explored for various biological activities due to the combined structural features of salicylic acid and hydrazide moieties.

A series of sulfonylhydrazide analogs have been synthesized from 5-(chlorosulfonyl)-2-hydroxybenzoic acid through nucleophilic substitution reactions with various hydrazide derivatives. In one study, thirteen different salicylic acid-5-sulfohydrazide (SA-SH) analogs were created. organic-chemistry.org The synthesis involves reacting the starting sulfonyl chloride with different acid hydrazides, thiocarbohydrazide (B147625), or thiosemicarbazide. This approach allows for the systematic modification of the molecule's periphery to investigate structure-activity relationships for potential therapeutic applications. organic-chemistry.org

Table 3: Examples of Nucleophiles for Sulfonylhydrazide Analog Synthesis

| Nucleophile | Resulting Analog Class |

| Acid Hydrazides | Salicylic acid-5-sulfohydrazides |

| Thiocarbohydrazide | Thio-bridged sulfonylhydrazide derivatives |

| Thiosemicarbazide | Thiosemicarbazide-sulfonyl derivatives |

Nucleophilic Substitution Reactions

Hydrolysis of the Sulfonyl Chloride Group

The sulfonyl chloride group in this compound readily reacts with water in a hydrolysis reaction. This process converts the reactive sulfonyl chloride into the corresponding sulfonic acid. wikipedia.org The reaction involves the nucleophilic attack of a water molecule on the electron-deficient sulfur atom, leading to the displacement of the chloride ion and the formation of 2-hydroxy-5-sulfobenzoic acid.

Reaction Scheme: Hydrolysis <

This compound + H₂O → 2-Hydroxy-5-sulfobenzoic acid + HCl <

This reaction is significant as it represents a common pathway for the decomposition of the compound in the presence of moisture and is the foundational step for producing the sulfonic acid derivative, which has its own distinct chemical properties.

Reactions with Thiocarbohydrazide and Thiosalicylic Acid Analogs

The electrophilic nature of the sulfonyl chloride group facilitates reactions with various nucleophiles, including those containing nitrogen and sulfur. A notable example is its reaction with thiocarbohydrazide. In a nucleophilic substitution reaction, the amino groups of thiocarbohydrazide attack the sulfonyl chloride, resulting in the formation of salicylic acid-5-sulfohydrazide analogs. researchgate.net This synthesis pathway is crucial for creating complex derivatives with potential applications in medicinal chemistry. researchgate.net

Similarly, while specific literature on the direct reaction with thiosalicylic acid is sparse, the known reactivity of sulfonyl chlorides suggests a likely reaction with the thiol group (-SH) of thiosalicylic acid (2-mercaptobenzoic acid). This reaction would proceed via nucleophilic attack by the sulfur atom of the thiol on the sulfonyl chloride, leading to the formation of a thiosulfonate ester linkage.

| Reactant | Product | Reaction Type |

| Thiocarbohydrazide | Salicylic acid-5-sulfohydrazide analog | Nucleophilic Substitution |

| Thiosalicylic Acid | Thiosulfonate ester derivative (Predicted) | Nucleophilic Substitution |

The sulfonyl chloride group can undergo reduction to form sulfur compounds in lower oxidation states. For instance, arylsulfonyl chlorides can be reduced to the corresponding arylthiols. researchgate.net Reagents such as triphenylphosphine (B44618) are effective in this transformation. researchgate.net Applying this to this compound would yield 2-hydroxy-5-mercaptobenzoic acid. Another reductive pathway involves dimerization to a disulfide, which can be achieved using reagents like tetrathiotungstate ions. wikipedia.org

| Reaction | Reagent Example | Product |

| Reduction to Thiol | Triphenylphosphine | 2-Hydroxy-5-mercaptobenzoic acid |

| Reductive Dimerization | Tetrathiotungstate | Bis(3-carboxy-4-hydroxyphenyl) disulfide |

Reactions Involving the Carboxylic Acid Moiety (-COOH)

The carboxylic acid group is a key site for esterification and amidation reactions, enabling the linkage of various molecular fragments to the benzoic acid core.

The carboxylic acid function of this compound can be converted into an ester through reaction with an alcohol, typically in the presence of an acid catalyst like sulfuric acid (H₂SO₄). This reaction, known as Fischer esterification, is an equilibrium process often driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com For example, reacting the parent compound with methanol (B129727) would yield methyl 5-(chlorosulfonyl)-2-hydroxybenzoate. The synthesis of this methyl ester has been documented, though often as part of a multi-step process starting from methyl salicylate. google.com

Amides can be synthesized from the carboxylic acid group by reacting it with a primary or secondary amine. This transformation often requires the use of a coupling agent to activate the carboxylic acid. Research has shown the successful synthesis of benzamide (B126) derivatives from 5-chloro-2-hydroxybenzoic acid, a closely related compound. nih.gov For this compound, reaction with an amine (e.g., aniline) in the presence of a suitable coupling reagent would yield the corresponding N-substituted 5-(chlorosulfonyl)-2-hydroxybenzamide. Such reactions are fundamental in synthesizing compounds for pharmaceutical research. jmb.or.krmdpi.com

| Reaction | Reactant | Product Example |

| Esterification | Methanol (CH₃OH) | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate |

| Amidation | Aniline (C₆H₅NH₂) | N-phenyl-5-(chlorosulfonyl)-2-hydroxybenzamide |

Reactions Involving the Hydroxyl Moiety (-OH)

The phenolic hydroxyl group is another reactive site on the molecule, primarily undergoing reactions such as etherification. For instance, the hydroxyl group on a derivative of this compound has been shown to react with ethylating reagents. google.com In a specific patented process, 2-hydroxyl-5-(4-methylpiperazin-1-ylsulfonyl)methyl benzoate is treated with an ethylating agent to form the corresponding 2-ethoxy derivative. google.com This demonstrates that the hydroxyl group can be converted into an ether, a common strategy to modify the properties of phenolic compounds.

Reaction Scheme: Etherification of a Derivative <

2-hydroxyl-5-(4-methylpiperazin-1-ylsulfonyl)methyl benzoate + Ethylating Agent → 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)methyl benzoate <

Etherification Reactions (e.g., Ethoxylation)

The phenolic hydroxyl group of this compound derivatives can be readily converted to an ether. A notable example is the ethoxylation reaction, which is a key step in the synthesis of various pharmaceutically relevant intermediates.

Detailed research findings demonstrate a synthetic pathway starting from methyl salicylate, which is first converted to methyl 5-(chlorosulfonyl)-2-hydroxybenzoate. This intermediate is then typically reacted with an amine (such as N-methylpiperazine) to form the corresponding sulfonamide. The subsequent etherification of the hydroxyl group is achieved using an ethylating agent in the presence of a base. google.com The final product, an ethoxy derivative, is obtained after hydrolysis of the methyl ester. google.com

For instance, the synthesis of 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid involves the ethylation of methyl 2-hydroxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoate. google.com This reaction can be carried out using ethylating agents like diethyl sulfate (B86663) or ethyl bromide. google.com

| Starting Material | Ethylating Reagent | Base | Solvent | Reaction Time | Product |

|---|---|---|---|---|---|

| Methyl 2-hydroxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoate | Diethyl sulfate or Ethyl bromide | Sodium hydroxide (B78521) | Organic solvents (e.g., Dichloromethane, Chloroform, Acetone) | 5 to 72 hours | Methyl 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoate |

Acylation Reactions

Acylation reactions can target the phenolic hydroxyl group of this compound or its derivatives. This reaction involves the introduction of an acyl group (R-C=O) from an acylating agent, such as an acid chloride or an anhydride. The reaction is typically performed in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity. This functionalization is a common strategy to produce esters, which can alter the molecule's physical properties and biological activity. For example, reacting a derivative like 2-ethoxy-4-aminobenzoic acid ethyl ester with 5-chloro-2-methoxy-benzoyl chloride results in the formation of an amide bond, demonstrating a related acylation process on an amino group.

Cascade and Multi-component Reactions Utilizing this compound

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple chemical bonds are formed in a single operation without isolating intermediates. These processes offer significant advantages, including reduced waste, time, and resource savings, making them cornerstones of green chemistry. this compound, with its multiple reactive sites, is a prime candidate for designing such complex transformations. Derivatives of this compound can be employed in reactions that assemble complex molecular architectures in a single pot.

Cyclization Reactions

Derivatives of this compound are valuable precursors for synthesizing various heterocyclic compounds through cyclization reactions. After converting the sulfonyl chloride group into a sulfonamide, the molecule can be designed to undergo intramolecular reactions to form cyclic structures.

For example, N-alkenylsulfonamides derived from the parent compound can participate in radical cyclizations. nih.gov The process, typically initiated by a radical initiator like AIBN and mediated by tributyltin hydride, can form bicyclic or tricyclic imines through an initial cyclization followed by the elimination of a sulfonyl radical. nih.gov This strategy allows for the construction of fused and spirocyclic imine systems with five, six, or seven-membered rings. nih.gov Furthermore, acid- or base-catalyzed cascade cyclizations of related benzoic acid derivatives can lead to the formation of diverse polyheterocyclic scaffolds like isobenzofuranones and isoindolobenzoxazinones. nih.gov

Nucleophile-Induced Cyclization/Ring Expansion (NICE) Strategies for Sulfonamides

The Nucleophile-Induced Cyclization/Ring Expansion (NICE) strategy is a powerful method for synthesizing medium-sized rings, which are often challenging to prepare using conventional methods. This approach can be applied to sulfonamides derived from this compound.

The general strategy involves creating a sulfonamide precursor that contains a nucleophilic group and a leaving group. For instance, a sulfonamide could be tethered to a chain containing a terminal nucleophile (like an amine) and an adjacent electrophilic center. Upon activation, the intramolecular nucleophilic attack would lead to the formation of a small ring, which subsequently undergoes a ring-expansion cascade to yield a larger, more stable cyclic sulfonamide. While direct examples starting from this compound are not detailed, the principles of NICE reactions on N-homoallylic sulfonamides to construct pyrrolidine (B122466) rings demonstrate the feasibility of such intramolecular cyclizations. rsc.org

Conjugate Addition Ring Expansion (CARE) for Sulfonamides

A related and powerful method for creating medium-sized and macrocyclic sulfonamides is the Conjugate Addition/Ring Expansion (CARE) cascade reaction. whiterose.ac.ukyork.ac.uk This strategy is particularly useful for expanding lactam rings into larger cyclic sulfonamides.

The process can be envisioned for a derivative of this compound as follows:

Precursor Synthesis : The sulfonyl chloride is first converted to a sulfonamide by reaction with an amino lactam (e.g., a piperidone derivative). The resulting N-sulfonyl lactam is then functionalized to introduce a Michael acceptor, such as a vinyl group, creating a vinyl sulfonamide precursor.

CARE Cascade : This precursor is then treated with a primary amine. The amine undergoes a conjugate addition to the vinyl group. This is followed by an intramolecular cyclization of the newly introduced amino group onto the lactam's carbonyl carbon. The subsequent collapse of this intermediate drives the expansion of the original lactam ring, incorporating the amine and forming a larger cyclic sulfonamide. whiterose.ac.uk

This method allows for the creation of diversely functionalized 9- to 12-membered cyclic sulfonamides from readily available 5- to 8-membered lactams. whiterose.ac.uk

Advanced Spectroscopic and Analytical Characterization for Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Chlorosulfonyl-2-hydroxybenzoic acid derivatives, such as the corresponding sulfonamides. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. farmaceut.orgnih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a typical derivative, distinct signals corresponding to the aromatic protons, the hydroxyl group, the carboxylic acid proton, and protons of any substituent on the sulfonyl group are observed. The aromatic protons of the salicylic (B10762653) acid moiety typically appear as a complex multiplet in the downfield region (around 7.0-8.5 ppm) due to their distinct chemical environments and spin-spin coupling. The chemical shifts are influenced by the electronic effects of the hydroxyl, carboxyl, and sulfonyl groups. The acidic protons of the hydroxyl and carboxylic acid groups are often observed as broad singlets and their chemical shifts can vary depending on the solvent and concentration. thermofisher.comresearchgate.net For instance, in salicylic acid, the carboxylic acid proton can appear as far downfield as 11.75 ppm. thermofisher.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is typically found in the range of 165-175 ppm. The aromatic carbons show signals between 110 and 160 ppm, with their specific shifts being influenced by the attached functional groups. For example, the carbon atom attached to the hydroxyl group (C2) is shifted downfield, while the carbons ortho and para to the electron-withdrawing sulfonyl group are also significantly affected. farmaceut.orgresearchgate.net

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Ar-H | 7.0 - 8.5 | 110 - 160 | d, dd, t |

| -COOH | 10.0 - 13.0 | 165 - 175 | s (broad) |

| -OH | 9.0 - 12.0 | 155 - 165 (C-OH) | s (broad) |

Mass Spectrometry (MS) (e.g., MALDI-TOF MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For derivatives of this compound, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry can be particularly useful for analyzing non-volatile and thermally labile molecules. researchgate.netamericanlaboratory.comnih.govnih.gov

In a typical mass spectrum, the molecular ion peak [M]+ or protonated molecule [M+H]+ will be observed, confirming the molecular weight of the derivative. The high-resolution mass spectrum allows for the determination of the exact molecular formula. A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov This SO₂ extrusion is a key indicator of the presence of the sulfonyl group. Other fragmentations can include the loss of the substituent on the sulfonamide nitrogen, cleavage of the carboxylic acid group, and fragmentation of the aromatic ring.

| Fragment | Description | Typical Mass Loss (Da) |

|---|---|---|

| [M - SO₂]+ | Loss of sulfur dioxide | 64 |

| [M - COOH]+ | Loss of carboxylic acid group | 45 |

| [M - H₂O]+ | Loss of water | 18 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a derivative of this compound will exhibit characteristic absorption bands for the O-H, C=O, S=O, and C-Cl bonds. farmaceut.org

The O-H stretching vibration of the carboxylic acid appears as a very broad band in the region of 2500-3300 cm⁻¹. The phenolic O-H stretch is typically observed around 3200-3600 cm⁻¹. The C=O stretching of the carboxylic acid group gives a strong, sharp peak at approximately 1650-1700 cm⁻¹. The sulfonyl group (-SO₂-) shows two characteristic strong absorption bands corresponding to asymmetric and symmetric stretching, which are found in the ranges of 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively. The presence of the S-Cl bond in the parent compound would be indicated by a stretching vibration in the lower frequency region. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Phenolic O-H | Stretching | 3200 - 3600 |

| Carboxylic Acid C=O | Stretching | 1650 - 1700 |

| Sulfonyl S=O | Asymmetric Stretching | 1300 - 1400 |

| Sulfonyl S=O | Symmetric Stretching | 1100 - 1200 |

| Aromatic C=C | Stretching | 1450 - 1600 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. For derivatives of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed for purity assessment and quantification. cas.cz

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water (frequently with an acid modifier like formic or acetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.netcabidigitallibrary.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time of a compound is a characteristic parameter under specific chromatographic conditions and is used for its identification. A UV detector is commonly used for detection, as the aromatic ring of these compounds absorbs UV light. The purity of a sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions. gcms.cz

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative assessment of purity and for monitoring the progress of chemical reactions. sydney.edu.au A TLC plate, typically coated with a stationary phase like silica (B1680970) gel, is spotted with the sample and developed in a sealed chamber containing a suitable mobile phase. researchgate.netresearchgate.net

For salicylic acid and its derivatives, various solvent systems can be employed as the mobile phase, often consisting of a mixture of a nonpolar solvent (like hexane (B92381) or chloroform) and a more polar solvent (such as ethyl acetate (B1210297) or methanol), with a small amount of acetic or formic acid to improve spot shape. sydney.edu.aunih.gov The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate. The position of the spots is visualized, often under UV light, and the retention factor (Rf value) is calculated for each spot. The presence of multiple spots indicates impurities. sydney.edu.au

Colorimetric Analysis (for Salicylic Acid derivatives)

Colorimetric analysis involves the reaction of an analyte with a reagent to produce a colored product, the intensity of which is proportional to the concentration of the analyte. While specific colorimetric assays for this compound are not widely reported, methods developed for sulfonamides, in general, can be adapted. tandfonline.comnih.govscribd.comnih.gov

One common method for the determination of primary aromatic amines, which can be formed from the hydrolysis of sulfonamides, is the Bratton-Marshall reaction. scribd.com This involves diazotization of the amine with nitrous acid, followed by coupling with a chromogenic agent such as N-(1-Naphthyl)ethylenediamine to form a highly colored azo dye. The absorbance of the resulting solution is then measured with a spectrophotometer at a specific wavelength to determine the concentration of the original sulfonamide. Such methods are valued for their simplicity and sensitivity in pharmaceutical formulations. tandfonline.comscribd.com

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental in predicting the intrinsic properties of a molecule based on its electronic structure. These in silico methods offer insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to predict various properties, including optimized molecular geometry, vibrational frequencies, and energies. For derivatives of salicylic (B10762653) acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G+(d,p), are standard for achieving a balance between accuracy and computational cost nih.govmdpi.com.

Such calculations for 5-Chlorosulfonyl-2-hydroxybenzoic acid would typically begin with the optimization of its three-dimensional structure to find the most stable conformation (the lowest energy state). Following optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra nih.govnih.gov. These theoretical spectra can be compared with experimental data to validate the computational model. Studies on similar molecules, like the diuretic drug 4-chloro-5-chlorosulfonyl salicylic acid, have utilized DFT to evaluate crystal lattice energies and understand intermolecular interactions in different polymorphic forms mdpi.com.

Table 1: Illustrative Geometrical Parameters Calculable by DFT This table presents typical parameters that would be determined for this compound through DFT calculations. The values are hypothetical.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | ~1.8 Å |

| Bond Length | S=O | ~1.4 Å |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Angle | O=S=O | ~120° |

| Dihedral Angle | HO-C-C=O | ~0° or ~180° |

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor irjweb.comwikipedia.org.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and easily polarizable irjweb.comsemanticscholar.org. The HOMO-LUMO gap can be calculated using the energy values obtained from DFT studies and is instrumental in predicting the behavior of molecules in various chemical and biological processes schrodinger.com. For example, low HOMO-LUMO gap values in some synthesized hydantoic acids were interpreted as indicating high reactivity semanticscholar.org.

Table 2: Illustrative Frontier Molecular Orbital Data This table shows the kind of data generated from an FMO analysis. The values are hypothetical for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red areas typically signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential nih.gov.

MEP maps are valuable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying reactive sites. For a molecule like this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxyl, hydroxyl, and sulfonyl groups, indicating these are sites for hydrogen bond acceptance. Positive potential would be expected around the hydroxyl hydrogen, marking it as a hydrogen bond donor site researchgate.net.

Molecular Dynamics and Docking Studies

While quantum chemical studies focus on the intrinsic properties of a single molecule, molecular dynamics and docking simulations are used to explore its interactions with other molecules, particularly biological macromolecules like proteins.

Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein's active site. This method helps in understanding the binding mode and the specific intermolecular interactions that stabilize the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions nih.gov.

Studies on various 2-hydroxybenzoic acid (salicylic acid) derivatives have used molecular docking to investigate their potential as inhibitors for enzymes like cyclooxygenases (COX) or sirtuins (e.g., SIRT5) nih.govmdpi.comnih.gov. For this compound, a docking study would involve placing the molecule into the binding pocket of a selected protein target. The analysis would identify key amino acid residues that interact with its functional groups—the carboxylate, hydroxyl, and chlorosulfonyl moieties—which are all capable of forming strong hydrogen bonds and electrostatic interactions nih.gov.

Table 3: Illustrative Protein-Ligand Interactions This table provides a hypothetical summary of interactions between this compound and a generic protein active site, as would be identified by molecular docking.

| Functional Group of Ligand | Interacting Amino Acid | Type of Interaction |

|---|---|---|

| Carboxyl Group (-COOH) | Arginine, Lysine | Hydrogen Bond, Salt Bridge |

| Hydroxyl Group (-OH) | Aspartate, Glutamate | Hydrogen Bond |

| Chlorosulfonyl Group (-SO₂Cl) | Serine, Tyrosine | Hydrogen Bond |

| Benzene (B151609) Ring | Phenylalanine, Leucine | Pi-Pi Stacking, Hydrophobic |

Binding Affinity Prediction

Following the prediction of the binding pose, docking software uses scoring functions to estimate the binding affinity, typically expressed in kcal/mol. This value represents the Gibbs free energy of binding (ΔG) and indicates the stability of the protein-ligand complex. A more negative value suggests a stronger and more favorable interaction mdpi.com.

Binding affinity predictions are crucial in drug discovery for ranking potential drug candidates. For instance, docking studies on 5-acetamido-2-hydroxy benzoic acid derivatives against COX-2 receptors showed binding affinities ranging from -6.7 to -7.8 kcal/mol mdpi.com. Similar in silico studies on other benzoic acid derivatives against the SARS-CoV-2 main protease have also been used to predict their potential as viral inhibitors nih.gov. A computational study of this compound would provide a quantitative estimate of its binding strength to a specific biological target, guiding further experimental validation.

Table 4: Illustrative Predicted Binding Affinities This table shows hypothetical binding affinity scores for this compound against various protein targets.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5F1A | -7.9 |

| Sirtuin 5 (SIRT5) | 2NYR | -8.5 |

| Carbonic Anhydrase II | 2CBA | -7.2 |

Simulation of Reaction Mechanisms

Detailed computational simulations elucidating the step-by-step reaction mechanisms of this compound are not extensively detailed in publicly available literature. However, experimental studies consistently demonstrate its role as a key intermediate in nucleophilic substitution reactions. The primary site of reaction is the highly reactive sulfonyl chloride (-SO2Cl) group.

This moiety readily reacts with nucleophiles such as amines, hydrazides, and alcohols to form sulfonamides, sulfonylhydrazides, and sulfonate esters, respectively. bohrium.comnih.govuni-muenchen.de For instance, its reaction with various acid hydrazides proceeds via a nucleophilic substitution pathway to yield a series of salicylic acid-5-sulfohydrazide analogs. bohrium.com Similarly, sulfonamide bond formation occurs when it reacts with primary or secondary amines, a common strategy in the synthesis of biologically active molecules. nih.govuni-muenchen.de These reactions are foundational for creating diverse chemical libraries for further investigation.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies have been instrumental in identifying the structural features responsible for their biological activities.

Correlation of Molecular Structure with Biological Activity

Recent research has focused on synthesizing derivatives of this compound to explore their potential as anticancer agents. In one study, a series of thirteen salicylic acid-5-sulfohydrazide (SA-SH) derivatives were synthesized and evaluated for their cytotoxic activity against human liver (HepG-2) and colon (HCT-116) cancer cell lines. bohrium.com

The study found that the biological activity was significantly influenced by the nature of the substituent introduced by the acid hydrazide. bohrium.com The resulting SAR analysis revealed that specific moieties led to moderate to promising potency. bohrium.comresearchgate.net Notably, compounds designated as 5, 7, 8a, 8b, and 11 demonstrated significantly higher efficacy against both cell lines when compared to other analogs. bohrium.com

Compound 8a emerged as particularly potent, showing superior activity against the HepG-2 cell line with an IC50 value of 3.99 ± 0.2 μM, which is more effective than the reference chemotherapy drug, Doxorubicin (IC50 = 4.50 ± 0.2 μM). bohrium.comresearchgate.net In silico molecular docking simulations suggested that these hybrid molecules, which combine the salicylic acid scaffold with sulfone and hydrazide moieties, represent a promising approach for designing new anticancer therapeutics. bohrium.comresearchgate.net

Another study on different derivatives highlighted a novel sulfonamide, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, as the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, indicating the importance of the specific sulfonamide linkage for antimicrobial activity. nih.gov

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound | IC50 HepG-2 (μM) | IC50 HCT-116 (μM) |

|---|---|---|

| 8a | 3.99 ± 0.2 | Data not specified |

| Doxorubicin (Reference) | 4.50 ± 0.2 | Data not specified |

Data sourced from Ibrahim, K. M., et al. (2024). bohrium.com

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the electronic properties of its three key substituents on the benzene ring: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the chlorosulfonyl (-SO2Cl) group.

The chlorosulfonyl and carboxylic acid groups are strong electron-withdrawing groups. lumenlearning.com This property significantly deactivates the aromatic ring towards electrophilic substitution reactions. lumenlearning.comlibretexts.org Conversely, the hydroxyl group is an activating group and directs incoming electrophiles to the ortho and para positions. lumenlearning.com

However, the most significant influence on the compound's synthetic utility is the exceptional reactivity of the sulfonyl chloride group itself. This group serves as the primary center for nucleophilic attack, making the molecule a selective acylating agent for nucleophiles. The reactions are highly selective for the sulfonyl chloride moiety, leaving the carboxylic acid and hydroxyl groups intact under appropriate conditions. This selective reactivity is fundamental to its use as a building block in medicinal chemistry, allowing for the precise introduction of a sulfonyl bridge to a target molecule. uni-muenchen.de

Table 2: Influence of Substituents on the Reactivity of the this compound Ring

| Substituent | Position | Electronic Effect | Influence on Aromatic Ring | Primary Site of Reactivity |

|---|---|---|---|---|

| -OH | 2 | Electron-donating (Resonance), Activating | Activation, Ortho-para directing | - |

| -COOH | 1 | Electron-withdrawing (Inductive & Resonance) | Deactivation, Meta directing | - |

| -SO2Cl | 5 | Strongly Electron-withdrawing (Inductive & Resonance) | Strong Deactivation, Meta directing | The sulfonyl chloride group itself (via nucleophilic substitution) |

Referenced Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Doxorubicin |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide |

| Salicylic acid |

| 5-amino-2-hydroxy-3-sulfobenzoic acid |

| 5-({11-[(tert-butoxycarbonyl)amino] undecanoyl}amino)-2-hydroxy-3-sulfobenzoic acid |

Applications in Advanced Organic Synthesis and Material Science

Precursor in Pharmaceutical Synthesis

5-Chlorosulfonyl-2-hydroxybenzoic acid is a versatile precursor in the synthesis of a wide range of pharmaceutical agents due to its reactive chlorosulfonyl group and the inherent biological relevance of its salicylic (B10762653) acid core. cymitquimica.com This compound serves as a critical starting material for introducing sulfonyl or sulfonamide moieties into drug candidates, a common strategy in medicinal chemistry to enhance therapeutic properties.

One of the notable applications of this compound is in the synthesis of Sildenafil, the active ingredient in Viagra. drugfuture.commedchemexpress.com In certain synthetic pathways, this compound is a key intermediate. For example, salicylic acid can be treated with chlorosulfonic acid, optionally in the presence of thionyl chloride, to produce this compound. google.com This intermediate is then condensed with N-methylpiperazine to form 2-hydroxy-5-(4-methyl-l-piperazinylsulphonyl)benzoic acid. google.com

Alternatively, a more common industrial synthesis involves the chlorosulfonation of 2-ethoxybenzoic acid to yield 5-(chlorosulfonyl)-2-ethoxybenzoic acid, which is then reacted with 1-methylpiperazine. nih.govic.ac.ukgoogle.com This resulting sulfonamide intermediate is a crucial building block that is subsequently condensed with an aminopyrazole derivative to construct the core structure of Sildenafil. nih.govic.ac.uk The process highlights the utility of the chlorosulfonyl group in facilitating the necessary carbon-sulfur bond formation for the final drug molecule. mdpi.com

The structural framework of this compound is foundational in the development of certain diuretic agents. Specifically, its derivative, 4-chloro-5-chlorosulfonyl salicylic acid, is used as a reagent in the synthesis of the diuretic drug Xipamide. mdpi.com The synthesis of various derivatives of 4-chlorosalicylic acid substituted at the 5-position has been explored to evaluate their diuretic potency. nih.gov This research identified Xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide) as a highly effective diuretic agent. nih.gov The presence of the sulfamoyl group, derived from the initial chlorosulfonyl moiety, is critical for the diuretic activity of these compounds. nih.gov

Researchers have utilized this compound as a scaffold for creating new antimicrobial agents. cymitquimica.com The strategy involves synthesizing derivatives by reacting the chlorosulfonyl group with various amines or other nucleophiles to generate a library of sulfonamides. For instance, a series of novel sulfonamides incorporating 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and evaluated for their in vitro activity against a range of microbes including Gram-positive and Gram-negative bacteria, as well as various Mycobacterium species. nih.govresearchgate.net While many derivatives showed modest efficacy, some compounds demonstrated significant activity against specific strains like methicillin-resistant Staphylococcus aureus (MRSA) and M. kansasii. nih.govresearchgate.net These studies underscore the potential of using this precursor to develop new classes of antimicrobial drugs. nih.govmdpi.commdpi.com

In the field of oncology, this compound serves as a starting material for the synthesis of potential anti-cancer agents, particularly sulfonylhydrazide derivatives. nih.govresearchgate.net A series of salicylic acid-5-sulfohydrazide analogs were designed and synthesized from 5-(chlorosulfonyl)-2-hydroxybenzoic acid through a nucleophilic substitution reaction with various acid hydrazides. nih.govresearchgate.net These newly synthesized compounds were then evaluated for their cytotoxic activity against human cancer cell lines.

| Compound | Target Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |

|---|---|---|---|

| Compound 8a | HepG-2 (Liver Cancer) | 3.99 ± 0.2 | 4.50 ± 0.2 |

| Compound 5 | HepG-2 & HCT-116 (Colon Cancer) | Significant Efficacy | N/A |

| Compound 7 | HepG-2 & HCT-116 | Significant Efficacy | N/A |

| Compound 8b | HepG-2 & HCT-116 | Significant Efficacy | N/A |

| Compound 11 | HepG-2 & HCT-116 | Significant Efficacy | N/A |

Notably, several derivatives exhibited significant efficacy, with one compound (8a) demonstrating superior activity against the HepG-2 liver cancer cell line compared to the reference drug, Doxorubicin. nih.gov This line of research suggests that modifying the this compound scaffold is a promising approach for developing novel anti-cancer therapeutics. researchgate.netrsc.orgnih.gov

The inherent salicylic acid structure within this compound makes it a candidate for derivatization to explore new analgesic (pain-relieving) and uricosuric (uric acid-reducing) agents. nih.gov While direct synthesis of analgesics from this specific compound is not extensively detailed in the provided context, the broader principle of modifying salicylic acid derivatives to achieve these effects is well-established. mdpi.comnih.gov For example, the synthesis of Michael adducts and other derivatives has been explored as a route to potential centrally acting analgesics by targeting cyclooxygenase (COX) enzymes. nih.govcncb.ac.cn The development of substituted furo[3,2-f]-1,2-benzisoxazole-6-carboxylic acids has also yielded compounds with both diuretic and uricosuric properties. nih.gov

The salicylic acid moiety of this compound is a well-known pharmacophore for anti-inflammatory activity, forming the basis of many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov Consequently, this compound is an attractive starting point for developing new anti-inflammatory agents with potentially improved properties. nih.govekb.egscholaris.ca Research in this area often focuses on creating derivatives that can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, to reduce the gastrointestinal side effects associated with older NSAIDs. nih.govnih.gov For example, a newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, demonstrated anti-inflammatory effects in microglial cells by inhibiting pro-inflammatory mediators. nih.gov This indicates the potential for developing novel and safer anti-inflammatory drugs by modifying the core structure of this compound. nih.gov

Nitric Oxide Releasing Derivatives

Nitric oxide (NO) and its one-electron reduced form, nitroxyl (B88944) (HNO), are important biological signaling molecules with unique chemical and biological profiles. nih.gov Due to their inherent reactivity and short half-life, their therapeutic potential is often harnessed through the use of donor molecules that can release these species under physiological conditions. nih.govnih.gov

One important class of HNO/NO donors is based on derivatives of Piloty's acid (N-hydroxybenzenesulfonamide). nih.govmdpi.comnih.gov These compounds can be synthesized from precursor molecules containing a sulfonyl chloride group. researchgate.net The general strategy involves the condensation of a sulfonyl chloride with a hydroxylamine (B1172632) derivative. researchgate.net Under specific conditions, such as physiological pH, these resulting N-hydroxysulfonamides can decompose to release HNO or NO. mdpi.comresearchgate.net The rate and efficiency of this release can be tuned by modifying the substituents on the aromatic ring; for instance, electron-withdrawing groups have been shown to favor NO generation. mdpi.comnih.gov

Given that this compound possesses a reactive sulfonyl chloride group, it represents a potential starting material for the synthesis of novel Piloty's acid-type derivatives. The presence of the carboxylic acid and hydroxyl groups on the benzene (B151609) ring could further modulate the stability and release kinetics of NO/HNO from such potential derivatives.

Role in Polymer Chemistry and Material Science

The multifunctional nature of this compound makes it an intriguing candidate for applications in polymer chemistry and material science. The presence of three distinct functional groups allows for various polymerization or polymer modification strategies.

While there is no direct evidence of this compound being used in the synthesis of traditional polycarbonates, which are typically formed from bisphenols and phosgene (B1210022) or via transesterification, related salicylic acid derivatives are utilized in polymer chemistry. uwb.edu.pl For example, salicylic acid-based monomers have been used to create biodegradable poly(anhydride-esters). researchgate.net In another approach, a cyclic monomer derived from salicylic acid, known as salicylic acid o-carboxyanhydride (SAOCA), can undergo rapid and controlled ring-opening polymerization to produce poly(salicylate) homopolymers with high glass transition temperatures. rsc.org These examples demonstrate the utility of the salicylic acid backbone in creating polymers with specific thermal and biodegradable properties, suggesting a potential role for its derivatives in advanced polymer synthesis. researchgate.netrsc.org

The reactivity of this compound implies its potential use as a monomer or a modifying agent for creating advanced materials. The three functional groups offer distinct reaction pathways:

The chlorosulfonyl group can react with amines or alcohols on other monomers or existing polymer chains to form stable sulfonamide or sulfonic ester linkages, respectively. This could be used to graft new functionalities onto a polymer backbone or to act as a cross-linking agent to improve the mechanical and thermal properties of materials.

The carboxylic acid and hydroxyl groups can participate in condensation polymerizations to form polyesters or polyamides. The salicylic acid motif itself is a well-established structural unit in medicinal chemistry and could be incorporated into polymer backbones to impart specific properties. nih.gov

The incorporation of this rigid, aromatic molecule into a polymer structure could enhance thermal stability, modify solubility, or introduce reactive sites for further functionalization, making it a versatile building block for designing specialized materials.

Use as a Reagent in Organic Synthesis

This compound is a valuable and useful reagent in organic synthesis, primarily serving as a key intermediate in the construction of more complex molecules. biosynth.comchemicalbook.comchemicalbook.comlookchem.com Its utility is demonstrated in the synthesis of pharmaceuticals, where precise and efficient bond-forming reactions are critical. cymitquimica.com

A prominent example of its application is in the synthesis of Sildenafil, the active ingredient in Viagra®. biosynth.com In one of the documented synthetic routes, this compound serves as a crucial starting material. google.comdrugfuture.com The process involves the reaction of its chlorosulfonyl group with N-methylpiperazine. google.comdrugfuture.com This condensation reaction forms a stable sulfonamide bond, yielding 2-hydroxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. google.com This intermediate contains the core sulfonylpiperazine moiety required for the final drug structure and is subsequently elaborated through further steps to complete the synthesis of Sildenafil. biosynth.comgoogle.comdrugfuture.com This application highlights the compound's role as an efficient and reliable building block for introducing sulfonyl groups in multi-step synthetic sequences.

Data Table for this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 17243-13-9 | biosynth.com |

| Molecular Formula | C₇H₅ClO₅S | uni.lu |

| Molecular Weight | 236.63 g/mol | biosynth.com |

| Melting Point | 171-174 °C | chemicalbook.comlookchem.com |

| Appearance | Solid | |

| SMILES | OC(=O)c1cc(ccc1O)S(Cl)(=O)=O | |

| InChI Key | SJXHSFSHNKFRLN-UHFFFAOYSA-N |

Environmental and Degradation Studies

Environmental Fate and Transformation Pathways (referencing similar compounds)

Direct studies on the environmental fate of 5-Chlorosulfonyl-2-hydroxybenzoic acid are not extensively available. However, by examining structurally similar compounds, a probable pathway can be inferred. The molecule consists of a salicylic (B10762653) acid backbone with a chlorosulfonyl group.

The most reactive part of the molecule is the sulfonyl chloride (-SO₂Cl) group. Aromatic sulfonyl chlorides, and the simpler chlorosulfonic acid, are known to react readily and violently with water in a process called hydrolysis. veolianorthamerica.comtera.org This reaction is the most immediate and significant transformation pathway upon release into a moist environment. The hydrolysis of the chlorosulfonyl group in this compound would replace the chlorine atom with a hydroxyl group, yielding 2-hydroxy-5-sulfobenzoic acid (also known as 5-sulfosalicylic acid) and hydrochloric acid (HCl). tera.orgnih.gov

Once the initial hydrolysis occurs, the resulting 5-sulfosalicylic acid and the salicylic acid moiety are subject to further environmental transformations. Substituted benzoic acids, including salicylic acid, can be degraded by various microorganisms. oup.comiisc.ac.in Bacteria, such as certain Micrococcus species, can utilize substituted benzoic acids as their sole source of carbon and energy. oup.comoup.com The degradation pathways for these compounds typically involve enzymatic action that leads to the formation of intermediates like catechol, gentisic acid, or protocatechuic acid, which are then further broken down through ring cleavage. oup.comoup.com For instance, salicylic acid is often metabolized through gentisic acid. oup.com The presence of the sulfonic acid group on the ring may influence the rate and pathway of microbial degradation compared to unsubstituted salicylic acid.

The table below summarizes the known transformation pathways for compounds structurally related to this compound.

Table 1: Environmental Transformation Pathways of Related Compounds

| Compound Class | Primary Transformation Pathway | Products | Reference |

|---|---|---|---|

| Aromatic Sulfonyl Chlorides | Hydrolysis | Corresponding Sulfonic Acid, Hydrochloric Acid | rsc.orgresearchgate.net |

| Chlorosulfonic Acid | Rapid/Violent Hydrolysis | Sulfuric Acid, Hydrochloric Acid | fishersci.comveolianorthamerica.comtera.org |

| Salicylic Acid (2-hydroxybenzoic acid) | Microbial Degradation | Gentisic Acid, Catechol, further metabolites | oup.comnih.gov |

| Substituted Benzoic Acids | Microbial Degradation (Ring Cleavage) | Catechol, Protocatechuic Acid, further metabolites | oup.comiisc.ac.inoup.com |

Degradation Mechanisms (e.g., Advanced Oxidation Processes for related acids)

Beyond microbial action, chemical degradation processes can also contribute to the breakdown of this compound and its hydrolysis product, 5-sulfosalicylic acid. Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants in water. These processes generate highly reactive species, most notably the hydroxyl radical (•OH), which can break down complex aromatic molecules.

Studies on related compounds demonstrate the efficacy of AOPs. The photochemical degradation of various substituted benzoic acids has been achieved using methods such as UV/H₂O₂, UV/TiO₂, and UV/ZnO. benthamdirect.com The degradation kinetics in these processes are influenced by the nature of the substituent groups on the benzene (B151609) ring. benthamdirect.com

Similarly, aromatic sulfonic acids can be degraded through photooxidation. For example, photochemical oxidation of naphthalenesulfonic acids using aqueous sodium hypochlorite, which generates hydroxyl radicals, leads to intermediary products through desulfonation, aromatic hydroxylation, and eventual ring cleavage, forming compounds like phthalic anhydride. osti.gov It is plausible that the sulfonic acid group in 5-sulfosalicylic acid could be cleaved from the aromatic ring under strong oxidative conditions, followed by the degradation of the resulting hydroxybenzoic acid. The oxidation of sulfonic acids can ultimately lead to the cleavage of the carbon-sulfur bond, producing sulfate (B86663). researchgate.net

The table below outlines potential degradation mechanisms applicable to the core structures within this compound.

Table 2: Advanced Oxidation Processes for Related Aromatic Acids

| Compound Type | AOP Method | Key Reactive Species | General Outcome | Reference |

|---|---|---|---|---|

| Substituted Benzoic Acids | UV/H₂O₂, UV/TiO₂, UV/ZnO | Hydroxyl Radical (•OH) | Photochemical degradation and mineralization | benthamdirect.com |

| Aromatic Sulfonic Acids | Photooxidation with Hypochlorite | Hydroxyl Radical (•OH) | Desulfonation, hydroxylation, ring cleavage | osti.gov |

| Aromatic Sulfones | Oxidation in Microdroplets | Water Radical Cation (H₂O)⁺• | Accelerated oxidation to sulfonic acids | nih.govnsf.gov |

Impact of pH and Other Environmental Factors on Stability

The stability of this compound in an environmental setting is critically dependent on pH and the presence of water.

pH: The hydrolysis rate of the sulfonyl chloride group is strongly influenced by pH. Studies on various alkanesulfonyl and benzenesulfonyl chlorides show a distinct pH-rate profile. rsc.orgacs.org

Neutral to Acidic Conditions (pH < ~7): Under these conditions, the hydrolysis reaction occurs primarily through direct nucleophilic attack by water molecules (solvolysis). rsc.orgacs.org

Alkaline Conditions (pH > ~7): In alkaline environments, the hydrolysis is dominated by the attack of the more nucleophilic hydroxide (B78521) anion (OH⁻). This reaction is generally much faster than neutral solvolysis. rsc.orgacs.org The rate of alkaline hydrolysis for aromatic sulfonyl chlorides follows the Hammett equation, with a positive ρ-value indicating that electron-withdrawing groups facilitate the reaction. rsc.org

Therefore, this compound is expected to be significantly less stable in neutral and, particularly, in alkaline waters, where it will rapidly convert to 2-hydroxy-5-sulfobenzoic acid.

Other Factors:

Temperature: Increased temperature generally accelerates chemical reactions, including hydrolysis and microbial degradation. The stability of the benzoic acid structure itself can be affected at very high temperatures; for instance, salicylic acid can undergo decarboxylation to form phenol (B47542) under subcritical water conditions at temperatures of 200-250°C. nih.gov

Sunlight: Photochemical degradation can be a relevant pathway, especially for the aromatic ring structure, as seen in AOPs. benthamdirect.comosti.gov The presence of photosensitizers in the environment could accelerate this process.

The table below summarizes the influence of these factors on the stability of the compound's key functional groups.

Table 3: Influence of Environmental Factors on Stability

| Factor | Effect on Sulfonyl Chloride Group | Effect on Salicylic Acid Moiety | Reference |

|---|---|---|---|

| pH | Highly unstable, especially at neutral to alkaline pH, leading to rapid hydrolysis. | Generally stable, but solubility and microbial activity can be pH-dependent. | rsc.orgacs.org |

| Temperature | Increases rate of hydrolysis. | Increases rate of microbial degradation. Decarboxylation can occur at very high temperatures. | nih.gov |

| Sunlight/UV Radiation | Not the primary degradation driver compared to hydrolysis. | Can induce photochemical oxidation and degradation, especially with sensitizers. | benthamdirect.comosti.gov |

常见问题

Q. What are the recommended synthetic routes for 5-Chlorosulfonyl-2-hydroxybenzoic acid, and how can reaction conditions be optimized?